![molecular formula C17H17N3O2S B4615298 N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
Introduction N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that appears to be studied in the context of its potential anticancer properties and its role in chemical synthesis and analysis.
Synthesis Analysis
- The synthesis of similar compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, involves starting materials like acetic acid and trimethoxybenzene, with derivatives showing significant anticancer activities (Ravinaik et al., 2021).
Molecular Structure Analysis
- The molecular structure of related compounds like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established through spectral analysis and X-ray diffraction studies (Sharma et al., 2016).
Chemical Reactions and Properties
- These compounds often exhibit reactions typical of benzamides and oxadiazoles, which include various condensation reactions and interactions with other chemical entities, forming complex structures used in medicinal chemistry (Jin et al., 2006).
Physical Properties Analysis
- The physical properties such as crystal structure and stability are influenced by interactions like N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds, as well as π···π interactions (Sharma et al., 2016).
Chemical Properties Analysis
- Chemical properties are characterized by their reactivity in synthesis and their potential biological activity, especially in the context of anticancer research. The specific molecular interactions and the presence of certain functional groups play a critical role in these properties (Ravinaik et al., 2021).
Scientific Research Applications
Anticancer Activities
Compounds structurally related to N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel Schiff’s bases containing thiadiazole scaffold and benzamide groups were synthesized and exhibited promising in vitro anticancer activity against a panel of human cancer cell lines, suggesting the potential for further development as anticancer agents (Tiwari et al., 2017).
Organic Synthesis Applications
The utility of thiosemicarbazide derivatives, including those related to the target compound, as precursors in the synthesis of various heterocyclic compounds has been demonstrated. These compounds serve as building blocks for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting their versatility in organic synthesis. Some synthesized compounds were also evaluated for their antimicrobial activity (Elmagd et al., 2017).
properties
IUPAC Name |
N,2,5-trimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-6-7-12(2)13(9-11)17(21)20(3)10-15-18-16(19-22-15)14-5-4-8-23-14/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJCUFPSLSLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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